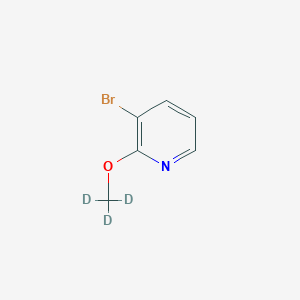
3-Bromo-2-(methoxy-D3)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 3-Bromo-2-methoxypyridine. It is a heterocyclic organic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . The compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the pyridine ring, with the methoxy group being deuterated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine. One method involves the use of liquid bromine and an aqueous solution of sodium hydroxide, which is cooled to -10 to 0°C. The bromine is added dropwise to the solution, followed by the addition of 3-hydroxypyridine dissolved in sodium hydroxide. The mixture is stirred at room temperature for several hours, and the resulting product is recrystallized to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Aminopyridines.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(methoxy-D3)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its deuterated methoxy group can also influence the kinetics of reactions by altering the rate of hydrogen-deuterium exchange .
Comparación Con Compuestos Similares
3-Bromo-2-methoxypyridine: The non-deuterated analog of 3-Bromo-2-(methoxy-D3)pyridine.
2-Bromo-3-methoxypyridine: A positional isomer with the bromine and methoxy groups swapped.
3-Bromo-2-hydroxypyridine: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its deuterated methoxy group, which provides distinct advantages in studies involving isotopic labeling. This feature allows for the investigation of reaction mechanisms and kinetic isotope effects with greater precision.
Propiedades
Fórmula molecular |
C6H6BrNO |
|---|---|
Peso molecular |
191.04 g/mol |
Nombre IUPAC |
3-bromo-2-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3 |
Clave InChI |
PORGLLGXCAQORO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC=N1)Br |
SMILES canónico |
COC1=C(C=CC=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




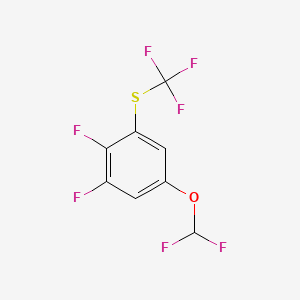
![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)
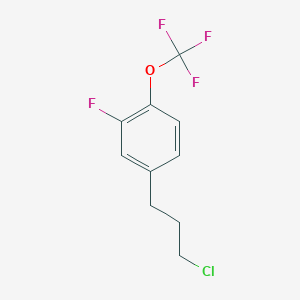

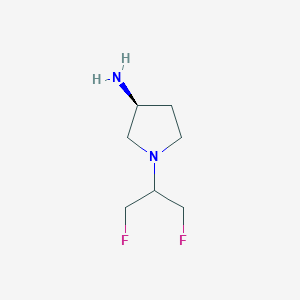
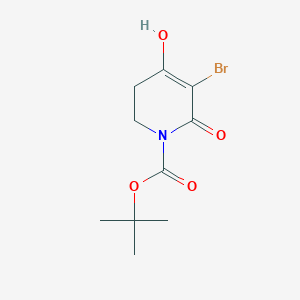
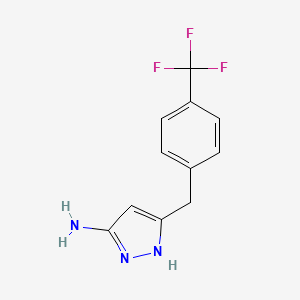
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
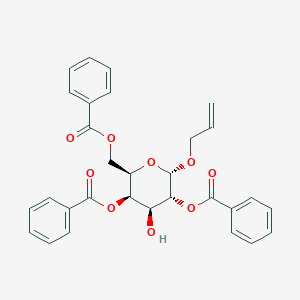
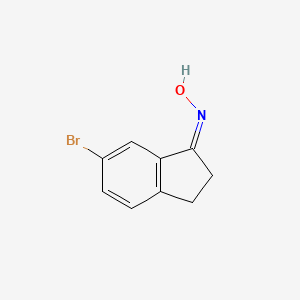

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
